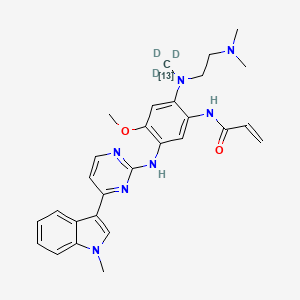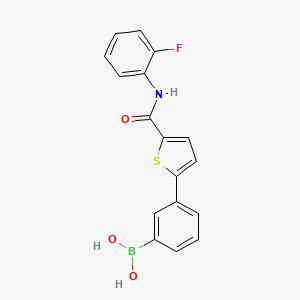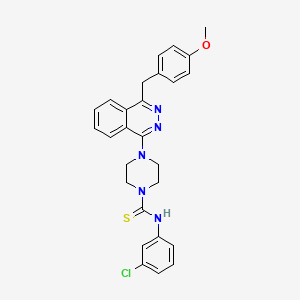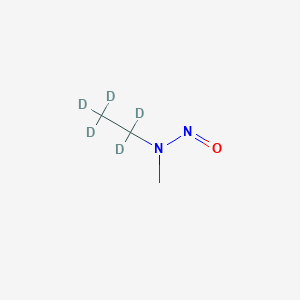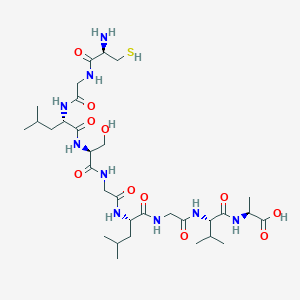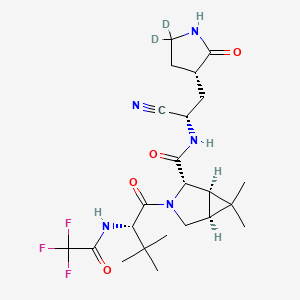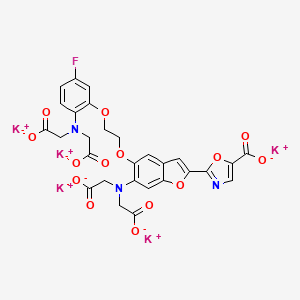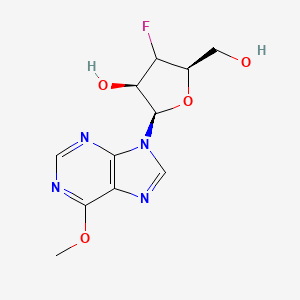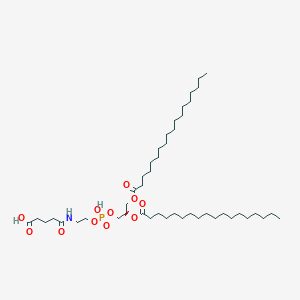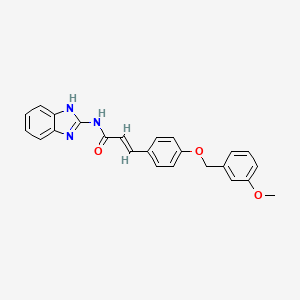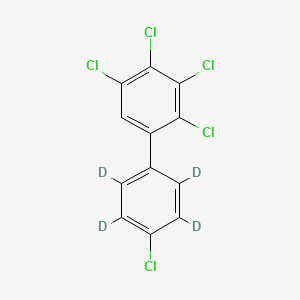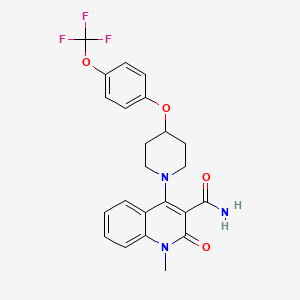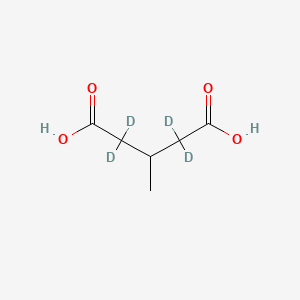
3-Methylglutaric acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylglutaric acid-d4 is a deuterium-labeled version of 3-Methylglutaric acid. This compound is a leucine metabolite and belongs to the class of C6 dicarboxylic organic acids. It is associated with two distinct leucine pathway enzyme deficiencies: 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase . The deuterium labeling is often used in scientific research to study metabolic pathways and drug metabolism due to its stability and traceability .
Vorbereitungsmethoden
The synthesis of 3-Methylglutaric acid-d4 involves the incorporation of deuterium into the 3-Methylglutaric acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of 3-Methylglutaric acid in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium . Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
3-Methylglutaric acid-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde forms. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol form. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce 3-methylglutaric aldehyde, while reduction can yield 3-methylglutaric alcohol .
Wissenschaftliche Forschungsanwendungen
3-Methylglutaric acid-d4 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Methylglutaric acid-d4 involves its role as a metabolite in the leucine degradation pathway. It interacts with specific enzymes, such as 3-hydroxy-3-methylglutaryl CoA lyase and 3-methylglutaconyl CoA hydratase, to facilitate the breakdown of leucine into usable energy forms . The deuterium labeling allows researchers to trace these interactions and understand the metabolic pathways involved .
Vergleich Mit ähnlichen Verbindungen
3-Methylglutaric acid-d4 can be compared with other similar compounds, such as:
3-Methylglutaric acid: The non-deuterated version, which is also a leucine metabolite but lacks the stability and traceability provided by deuterium labeling.
3-Hydroxy-3-methylglutaric acid: Another leucine metabolite involved in the same metabolic pathway but with different functional groups and reactivity.
3-Methylglutaconic acid: A related compound with similar metabolic roles but distinct structural differences.
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and makes it an invaluable tool in metabolic and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI-Schlüssel |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O |
Kanonische SMILES |
CC(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


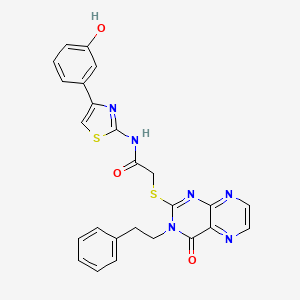
![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)
